molecular formula C17H11F3N4S B287436 6-(3-Methylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(3-Methylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B287436
M. Wt: 360.4 g/mol
InChI Key: NDZJUVKXAHDCEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-Methylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has attracted significant attention in recent years due to its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The exact mechanism of action of 6-(3-Methylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, but it is believed to act by inhibiting various enzymes and receptors in the body. For example, it has been found to inhibit the activity of acetylcholinesterase, as mentioned above, as well as to bind to the GABA-A receptor, which is involved in the regulation of neurotransmitter activity in the brain.
Biochemical and Physiological Effects:
6-(3-Methylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to exhibit various biochemical and physiological effects, including:
- Antitumor activity: This compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
- Antimicrobial activity: It has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
- Anti-inflammatory activity: 6-(3-Methylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to inhibit the production of inflammatory cytokines, which are involved in the inflammatory response in the body.
- Neuroprotective activity: This compound has been found to have potential applications in the treatment of Alzheimer's disease, as mentioned above.

Advantages and Limitations for Lab Experiments

One advantage of using 6-(3-Methylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its ability to exhibit various biological activities, making it a versatile compound for investigation. However, one limitation is that the exact mechanism of action is not fully understood, which may make it more difficult to design experiments to investigate its effects.

Future Directions

There are several future directions for research on 6-(3-Methylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, including:
- Further investigation of its antitumor activity and potential applications in cancer treatment.
- Exploration of its potential as an antimicrobial agent and development of new antimicrobial compounds based on its structure.
- Investigation of its anti-inflammatory activity and potential applications in the treatment of inflammatory diseases.
- Further research on its neuroprotective activity and potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.

Synthesis Methods

The synthesis of 6-(3-Methylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be achieved using a variety of methods, including the reaction of 3-methylbenzaldehyde with 3-(trifluoromethyl)phenyl hydrazine in the presence of sulfur and phosphorus to produce 3-(3-methylphenyl)-1,2,4-triazole-5-thiol. This compound can then be reacted with thionyl chloride and 2-aminothiophenol to yield the desired product.

Scientific Research Applications

6-(3-Methylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to exhibit various biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. It has also been shown to have potential applications in the treatment of Alzheimer's disease, as it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.

properties

Product Name

6-(3-Methylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C17H11F3N4S

Molecular Weight

360.4 g/mol

IUPAC Name

6-(3-methylphenyl)-3-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H11F3N4S/c1-10-4-2-6-12(8-10)15-23-24-14(21-22-16(24)25-15)11-5-3-7-13(9-11)17(18,19)20/h2-9H,1H3

InChI Key

NDZJUVKXAHDCEP-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)C(F)(F)F

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)C(F)(F)F

Origin of Product

United States

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